molecular formula C14H20ClN3O2 B8667488 Ethyl 2-(4-((6-chloropyridin-3-yl)methyl)piperazin-1-yl)acetate

Ethyl 2-(4-((6-chloropyridin-3-yl)methyl)piperazin-1-yl)acetate

Cat. No.: B8667488
M. Wt: 297.78 g/mol
InChI Key: XODYZQDRLMEAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-((6-chloropyridin-3-yl)methyl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 2-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C14H20ClN3O2/c1-2-20-14(19)11-18-7-5-17(6-8-18)10-12-3-4-13(15)16-9-12/h3-4,9H,2,5-8,10-11H2,1H3

InChI Key

XODYZQDRLMEAIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-chloro-5-(chloromethyl)pyridine (2.0 g, 12 mmol) in acetonitrile (60 mL) was added potassium carbonate (1.5 mL, 25 mmol) followed by 1-(ethoxycarbonylmethyl)piperazine (2.0 mL, 12 mmol). The resulting mixture was stirred at room temperature for 19 h. The mixture was filtered through celite and the filter cake was washed with ethyl acetate. The filtrate was concentrated in vacuo and the residue was subjected to combi-flash column chromatography (methanol/DCM with Et3N) to give compound 348 (1.1 g, 30% yield) as a colorless liquid. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.31 (1 H, d, J=2.0 Hz), 7.66 (1 H, d, J=6.1 Hz), 7.28 (1 H, d, J=8.1 Hz), 4.18 (2 H, q, J=7.1 Hz), 3.50 (2 H, br. s.), 3.21 (2 H, s), 2.36-2.77 (8 H, m), 1.27 (3 H, t, J=7.2 Hz). LCMS-ESI (POS), M/Z, M+1: Found 298.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
30%

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